![molecular formula C9H13BrN2OS B111123 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 109317-52-4](/img/structure/B111123.png)

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

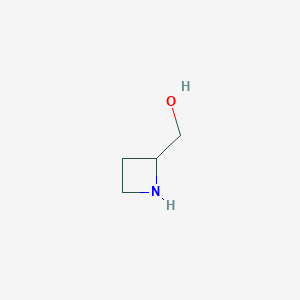

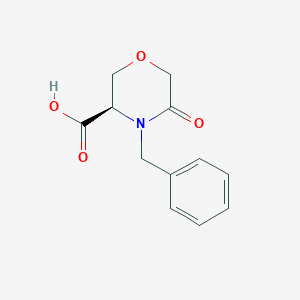

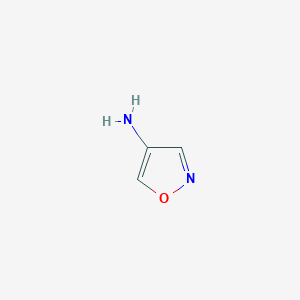

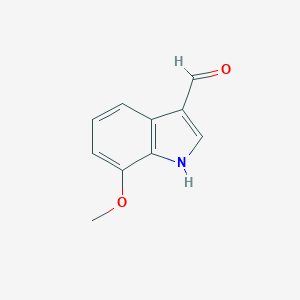

The compound “2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The compound likely contains a benzothiazole core, which is a fused ring structure containing a benzene ring and a thiazole ring . The “2-Amino” indicates an amino group (-NH2) attached to the second carbon of the thiazole ring. The “5,5-dimethyl” suggests two methyl groups (-CH3) attached to the fifth carbon of the benzene ring. The “5,6-dihydro” could indicate that the fifth and sixth carbons of the benzene ring are sp3 hybridized (saturated), rather than sp2 hybridized (unsaturated) as in a typical aromatic ring .科学研究应用

Gastroprotective Properties of Ebrotidine

Ebrotidine is a compound that combines the properties of an H2-receptor antagonist with those of a cytoprotective agent. It is known for its ability to enhance the synthesis and secretion of gastric mucus components, promoting mucosal repair and integrity. This indicates its potential in the treatment of ulcer disease (B. Slomiany, J. Piotrowski, & A. Slomiany, 1997).

Synthesis and Biological Importance of Benzothiazoles

The synthesis of 2-(thio)ureabenzothiazoles (TBT and UBT) highlights the broad spectrum of biological activities of these compounds, including their use in medicinal chemistry for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides (M. Rosales-Hernández et al., 2022).

Neurobiology of Tianeptine

Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, provide insights into the neurobiological mechanisms underlying its antidepressant actions. These studies suggest a role for structural and functional plasticity in brain regions critical for emotional learning, highlighting the complex interplay between neurotransmitter systems (B. McEwen & J. Olié, 2005).

Synthetic Approaches to Guanidinobenzazoles

Research on the synthesis of 2-guanidinobenzazoles and their potential therapeutic applications emphasizes their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This underscores the importance of these compounds in developing new drugs (M. Rosales-Hernández et al., 2022).

Modern Synthesis of Benzothiazole Derivatives

A review focused on modern trends in the chemistry of biologically active benzothiazole derivatives, covering newly developed synthesis methods. This highlights their role as reactive building blocks for the synthesis of pharmacologically active heterocycles, indicating their significance in drug development and material science (L. Zhilitskaya et al., 2021).

属性

IUPAC Name |

2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZUGSGHMULRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482571 |

Source

|

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide | |

CAS RN |

109317-52-4 |

Source

|

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。